molecular formula C11H14FNO4S B2565356 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid CAS No. 61953-39-7

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid

Cat. No.: B2565356
CAS No.: 61953-39-7
M. Wt: 275.29
InChI Key: YJYUHOQWDKTBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structural features, which include a diethylamino group, a sulfonyl group, and a fluorine atom attached to a benzoic acid core.

Chemical Reactions Analysis

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom and the diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group and the sulfonyl group play crucial roles in its binding affinity and specificity. The fluorine atom enhances the compound’s stability and reactivity. These structural features enable the compound to modulate biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUHOQWDKTBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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